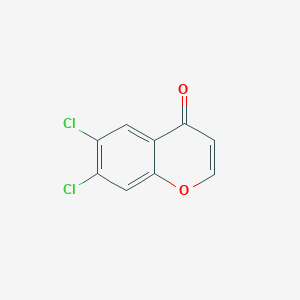
6,7-Dichlorochromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dicloro-cromona es un compuesto químico con la fórmula molecular C9H4Cl2O2. Es un derivado de la cromona, un compuesto natural que se encuentra en diversas plantas. Las cromonas son conocidas por sus diversas actividades biológicas y se utilizan en la síntesis de diversos productos farmacéuticos y agroquímicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
6,7-Dicloro-cromona se puede sintetizar mediante varios métodos. Un método común implica la cloración de la cromona utilizando gas cloro u otros agentes clorantes. La reacción normalmente ocurre en presencia de un catalizador, como cloruro de hierro (III), y bajo condiciones controladas de temperatura para asegurar la cloración selectiva en las posiciones 6 y 7.
Otro método implica la ciclación del ácido 2,4-diclorofenilacético con anhídrido acético en presencia de un catalizador de ácido de Lewis, como cloruro de aluminio. Esta reacción conduce a la formación del anillo de cromona con átomos de cloro en las posiciones deseadas.
Métodos de Producción Industrial
La producción industrial de 6,7-Dicloro-cromona a menudo involucra procesos de cloración a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, asegurando un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de separación, como la destilación y la cristalización, mejora aún más la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
6,7-Dicloro-cromona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro u otras formas reducidas.
Sustitución: Los átomos de cloro pueden sustituirse con otros grupos funcionales, como grupos hidroxilo, amino o alquilo, a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno. Estas reacciones normalmente ocurren en condiciones ácidas o básicas.
Reducción: Se utilizan agentes reductores como borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica. Estas reacciones a menudo requieren disolventes específicos y control de la temperatura.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como hidróxido de sodio, amoníaco o haluros de alquilo. Estas reacciones pueden requerir la presencia de un catalizador y condiciones de reacción específicas para lograr una alta selectividad.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro. Las reacciones de sustitución pueden conducir a una variedad de derivados funcionalizados de cromona con diferentes propiedades biológicas y químicas.
Aplicaciones Científicas De Investigación
6,7-Dicloro-cromona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Biología: Los derivados del compuesto se estudian por sus potenciales actividades biológicas, como las propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Medicina: La investigación sobre 6,7-Dicloro-cromona y sus derivados se centra en el desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades, incluidos el cáncer, las infecciones y las afecciones inflamatorias.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como tintes, pigmentos y polímeros, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 6,7-Dicloro-cromona implica su interacción con objetivos moleculares y vías específicas. La presencia de átomos de cloro aumenta su reactividad, lo que le permite interactuar con diversas enzimas y receptores. Por ejemplo, puede inhibir enzimas específicas involucradas en vías inflamatorias, lo que lleva a efectos antiinflamatorios. Además, sus derivados pueden interactuar con el ADN o las proteínas, lo que lleva a actividades antimicrobianas o anticancerígenas.
Comparación Con Compuestos Similares
6,7-Dicloro-cromona se puede comparar con otros compuestos similares, como:
6,8-Dicloro-cromona: Similar en estructura pero con átomos de cloro en diferentes posiciones, lo que lleva a diferente reactividad y aplicaciones.
6,7-Dicloroquinolina: Un derivado de quinolina con una sustitución de cloro similar, utilizado en diferentes aplicaciones químicas y biológicas.
6,8-Diclorocumarina: Un derivado de cumarina con átomos de cloro en las posiciones 6 y 8, conocido por sus propiedades fotofísicas únicas.
La singularidad de 6,7-Dicloro-cromona radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas, haciéndolo valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
288399-53-1 |
|---|---|
Fórmula molecular |
C9H4Cl2O2 |
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
6,7-dichlorochromen-4-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H |
Clave InChI |
UZTLURXESPNHDF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=CC(=C(C=C2C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
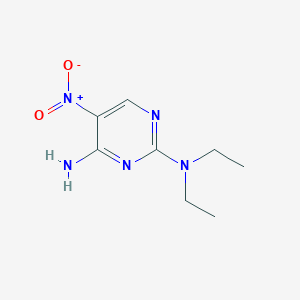
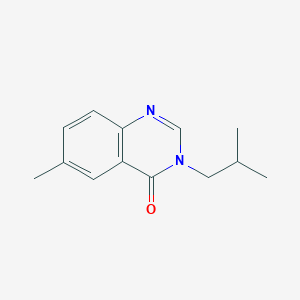
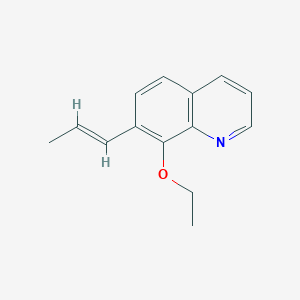

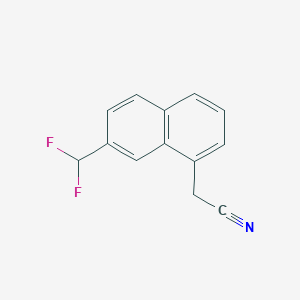





![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)

